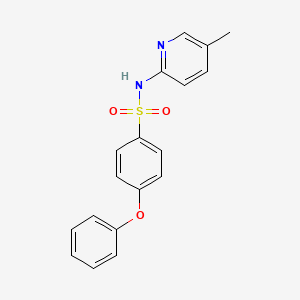![molecular formula C11H15NO4S B14194041 S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine CAS No. 832151-77-6](/img/structure/B14194041.png)
S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine is a chemical compound that features a cysteine moiety linked to a phenyl ring substituted with two hydroxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine typically involves the reaction of L-cysteine with 2,5-bis(hydroxymethyl)benzaldehyde. The reaction is carried out under mild conditions, often in the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction conditions may include a solvent such as ethanol or water, and the reaction temperature is usually maintained at room temperature or slightly elevated to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 2,5-bis(formyl)phenyl-L-cysteine or 2,5-bis(carboxyl)phenyl-L-cysteine.
Reduction: Formation of 2,5-bis(hydroxymethyl)phenyl-L-cysteine derivatives with reduced functional groups.
Substitution: Formation of substituted phenyl-L-cysteine derivatives.
科学研究应用
S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl groups and the cysteine moiety play crucial roles in these interactions, facilitating binding and modulation of biological pathways. The compound may exert its effects through redox reactions, covalent modifications, or allosteric regulation of target proteins.
相似化合物的比较
Similar Compounds
2,5-Bis(hydroxymethyl)furan: A furan derivative with similar hydroxymethyl groups.
2,5-Bis(hydroxymethyl)benzaldehyde: A benzaldehyde derivative with hydroxymethyl groups.
L-Cysteine: An amino acid with a thiol group, similar to the cysteine moiety in the compound.
Uniqueness
S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine is unique due to the combination of the phenyl ring with hydroxymethyl groups and the L-cysteine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
属性
CAS 编号 |
832151-77-6 |
|---|---|
分子式 |
C11H15NO4S |
分子量 |
257.31 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[2,5-bis(hydroxymethyl)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H15NO4S/c12-9(11(15)16)6-17-10-3-7(4-13)1-2-8(10)5-14/h1-3,9,13-14H,4-6,12H2,(H,15,16)/t9-/m0/s1 |
InChI 键 |
NBXWNFCUZHHFNT-VIFPVBQESA-N |
手性 SMILES |
C1=CC(=C(C=C1CO)SC[C@@H](C(=O)O)N)CO |
规范 SMILES |
C1=CC(=C(C=C1CO)SCC(C(=O)O)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
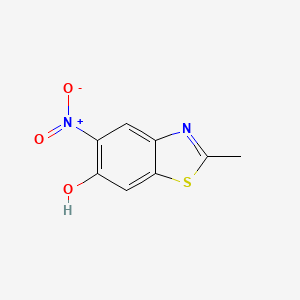
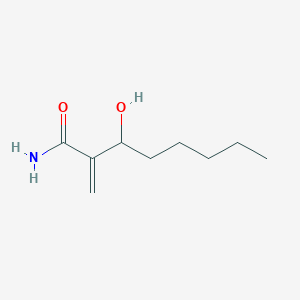
![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)
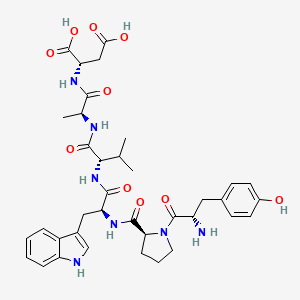

![3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide](/img/structure/B14194005.png)

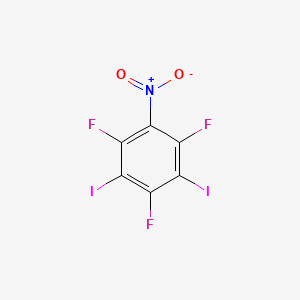
![2,2-Dichlorobicyclo[1.1.0]butane](/img/structure/B14194012.png)
![4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-](/img/structure/B14194017.png)
